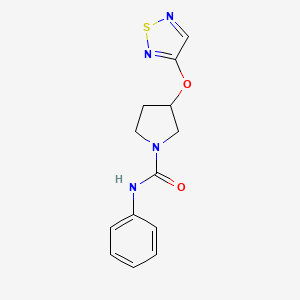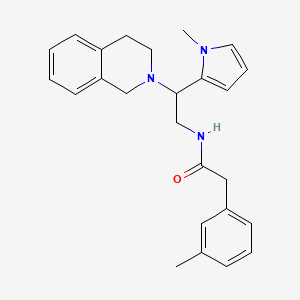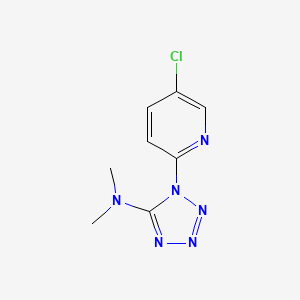![molecular formula C11H19NO3 B2492906 Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate CAS No. 116344-09-3](/img/structure/B2492906.png)
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate
説明
Synthesis Analysis
The compound is synthesized through a reaction involving acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA), leading to the formation of various intermediates and derivatives useful in the construction of heterocyclic compounds (Zupančič, Svete, & Stanovnik, 2009). This synthesis pathway is pivotal for the generation of substituted pyrimidines and other heteroaromatic systems, showcasing the versatility of the compound in organic synthesis.
Molecular Structure Analysis
Crystallographic studies have been conducted on related compounds to understand their molecular structure, showcasing intermolecular and intramolecular hydrogen bonding interactions. These studies are crucial for understanding the spatial arrangement and potential reactivity of the compound (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013). Such detailed molecular structure analysis aids in predicting the behavior of the compound in various chemical reactions.
Chemical Reactions and Properties
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate participates in a wide array of chemical reactions, leading to the synthesis of heterocyclic compounds. These reactions include transformations with guanidine hydrochloride, ammonia, primary amines, hydrazine, and hydroxylamine to form diverse heterocyclic structures (Zupančič, Svete, & Stanovnik, 2009). The ability to undergo various reactions underscores its utility in synthetic chemistry, particularly in the construction of complex molecular architectures.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are integral to understanding their behavior under different conditions. While specific data on this compound itself might be sparse, related compounds have been studied for their crystallographic data, providing insight into their stability, morphology, and intermolecular interactions (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
科学的研究の応用
Synthesis and Cardiotonic Activity : Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has been used in the synthesis of novel pyrimidine derivatives, which were evaluated for cardiotonic activity in guinea pigs, comparing their effects with milrinone. The study indicated potential antagonism towards the negative influence of endogenous adenosine on the heart and suggested a relationship between structure and inotropic activity (Dorigo et al., 1996).
Anticancer Activity and Pharmacokinetics : Another study examined the role of lipophilicity and tumor pharmacokinetics on the antitumor activity of a series of compounds related to this compound. The study highlighted the divergence between plasma and tumor pharmacokinetics and their relationship with drug lipophilicity, suggesting that the methyl group significantly contributes to tumor tissue retention (Lukka et al., 2012).
Antiulcer Properties : The compound was also used in the synthesis of a new H+/K(+)-ATPase inhibitor with mucosal protective activity against gastric lesions, showcasing its potential as a more effective antiulcer agent compared to traditional treatments like cimetidine (Terashima et al., 1995).
Potential CNS Agents : A series including this compound was synthesized and evaluated as potential central nervous system agents, highlighting the significant biological activity of specific compounds in the series (Lemke et al., 1978).
Antithrombotic Effects : The compound was part of a study exploring the antithrombotic effect of MCI-9042, showcasing its potential as a new kind of antithrombotic drug with S2-serotonergic receptor antagonism (Hara et al., 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6-15-11(14)9(7-12(4)5)10(13)8(2)3/h7-8H,6H2,1-5H3/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBOLBPJYXIAK-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)


![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)
![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)

![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)